(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl methacrylate
Overview
Description
“(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl methacrylate” is a chemical compound with the molecular formula C14CHO . It is also known by other names such as “(2,2-Dimethyl-1,3-dioxolan-4-yl)methanol, D-” and "D-Acetone glycerol" .
Synthesis Analysis
The precursor monomer for this compound, Solketal methacrylate (SMA), is synthesized by reacting solketal with methacryloyl chloride . The reaction is typically carried out under Atom Transfer Radical Polymerization (ATRP) conditions with Tetrahydrofuran (THF) as the solvent at 40 °C .Molecular Structure Analysis
The molecular structure of this compound is based on structures generated from information available in various databases . The molecular weight is approximately 138.135 Da .Chemical Reactions Analysis
The compound is involved in various chemical reactions. For instance, it is used in the synthesis of ®-2,2-Dimethyl-4-benzoxymethyl-1,3-dioxolane .Physical and Chemical Properties Analysis
The compound is a colorless liquid . It has a boiling point of 275°C and a density of 1.028 g/mL at 20°C .Scientific Research Applications
Polymer Synthesis and Properties
- The synthesis of (2,2-dimethyl-1,3-dioxolan-4-yl)methyl methacrylate involves the reaction of methacrylic acid with 2,3-O-isopropylideneglycerol. Anionic polymerization of this monomer yields low polydispersity linear polymers, leading to model networks with unique properties when combined with ethylene dimethacrylate (Beinert, Hild, & Rempp, 1974).
- Synthesizing poly[this compound)] [poly(solketal methacrylate) (PSMA)] via free radical polymerization and its partial hydrolysis yields random copolymers, impacting properties like glass transition temperature and thermal degradation (Kyeremateng, Amado, & Kressler, 2007).
Surface Chemistry and Applications
- Surface-initiated atom transfer radical polymerization of this compound on silicon wafers produces high-density polymer brushes. These brushes, when converted to poly(2,3-dihyroxypropyl methacrylate), show low dynamic friction coefficients in water, indicating potential for specialized surface coatings (Kobayashi & Takahara, 2005).
Biocompatible Materials
- Physically cross-linked block copolymer hydrogels, synthesized by controlled radical polymerization of polyurethane macroiniferter and (2,2-dimethyl-1,3-dioxolane) methyl methacrylate, demonstrate tunable hydrophilic properties. These hydrogels, with potential in biomedical applications like drug delivery and tissue engineering, show excellent hydrophilicity and swelling behavior (Mequanint, Patel, & Bezuidenhout, 2006).
Photocrosslinking in Copolymers
- Copolymers of this compound with methyl methacrylate and styrene exhibit significant photocrosslinking upon UV irradiation, suggesting applications in light-responsive materials and coatings (Fukuda & Nakashima, 1983).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been found to interact with 5-ht 1a and α 1 receptor systems .
Mode of Action
It’s known that the compound can be synthesized from glycerol , which suggests it might interact with biological systems in a similar manner to glycerol derivatives.
Action Environment
The action environment of (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl methacrylate can be influenced by various factors. For instance, its use as a solvent in industrial applications suggests that its efficacy and stability might be affected by factors such as temperature, pH, and the presence of other chemicals .
Biochemical Analysis
Molecular Mechanism
It’s possible that it could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
There is currently no specific information available on the temporal effects of (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl methacrylate in laboratory settings, including its stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models are not documented in the available literature .
Metabolic Pathways
It’s possible that it could interact with various enzymes or cofactors and influence metabolic flux or metabolite levels .
Transport and Distribution
It could potentially interact with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
It could potentially be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Properties
IUPAC Name |
(2,2-dimethyl-1,3-dioxolan-4-yl)methyl 2-methylprop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c1-7(2)9(11)12-5-8-6-13-10(3,4)14-8/h8H,1,5-6H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPFPDGRVRGETED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCC1COC(O1)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
30554-96-2 | |
Record name | 2-Propenoic acid, 2-methyl-, (2,2-dimethyl-1,3-dioxolan-4-yl)methyl ester, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30554-96-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID40884285 | |
Record name | 2-Propenoic acid, 2-methyl-, (2,2-dimethyl-1,3-dioxolan-4-yl)methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40884285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7098-80-8 | |
Record name | (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 2-methyl-2-propenoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7098-80-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isopropylideneglyceryl methacrylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007098808 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propenoic acid, 2-methyl-, (2,2-dimethyl-1,3-dioxolan-4-yl)methyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Propenoic acid, 2-methyl-, (2,2-dimethyl-1,3-dioxolan-4-yl)methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40884285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2,2-dimethyl-1,3-dioxolan-4-yl)methyl methacrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.644 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISOPROPYLIDENEGLYCERYL METHACRYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C58H6JXO5L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key characteristics of (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl methacrylate polymerization?
A1: this compound readily undergoes anionic polymerization, resulting in well-defined polymers with controlled molecular weight and narrow dispersity [, , ]. This controlled polymerization allows for the synthesis of block copolymers with predictable structures and properties.
Q2: How does the structure of this compound contribute to its applications?
A2: The dioxolane ring present in this compound serves as a protecting group for the two hydroxyl groups in 2,3-dihydroxypropyl methacrylate [, ]. This protection is crucial for controlled anionic polymerization and allows for the subsequent hydrolysis of the polymer to obtain water-soluble poly(2,3-dihydroxypropyl methacrylate) [, ].
Q3: What are the potential applications of polymers derived from this compound?
A3: The hydrophilic nature of poly(2,3-dihydroxypropyl methacrylate), derived from the hydrolysis of poly(this compound), makes it suitable for various applications, including:
- Hydrophilic coatings: The polymer can be utilized to modify surfaces, enhancing their wettability and biocompatibility [].
- Friction reduction: Poly(2,3-dihydroxypropyl methacrylate) brushes exhibit low friction coefficients in aqueous environments, suggesting potential applications in lubrication and microfluidic devices [, ].
Q4: How does the thermal stability of poly(this compound) compare to similar polymers?
A4: Studies indicate that the glass transition temperature of poly(this compound) is significantly lower than that of its close analogue, poly(3-methacryloyloxy-1,1'-biadamantane) []. This difference highlights the impact of bulky substituents on the polymer's thermal properties.
Q5: What unique relaxation behavior does poly(this compound) exhibit?
A5: Poly(this compound) displays both dielectric and mechanical β subglass absorptions, followed by an α relaxation attributed to the glass-rubber transition []. The presence of these relaxations, along with observed conductive processes, offers insights into the molecular mobility and charge transport mechanisms within the polymer.
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